molecular formula C24H24N2O2 B11176661 N,N'-Diphenethyl-terephthalamide

N,N'-Diphenethyl-terephthalamide

Cat. No.: B11176661
M. Wt: 372.5 g/mol
InChI Key: VWAFRDYPCCQYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Diphenethyl-terephthalamide is an organic compound with the molecular formula C24H24N2O2. It is a member of the terephthalamide family, characterized by the presence of two phenethyl groups attached to the nitrogen atoms of the terephthalamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diphenethyl-terephthalamide can be synthesized through a condensation reaction between terephthaloyl chloride and phenethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenethyl-terephthalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which N,N’-Diphenethyl-terephthalamide exerts its effects is primarily related to its ability to interact with polymer chains. As a β-nucleating agent, it promotes the formation of β-crystals in isotactic polypropylene, which enhances the material’s toughness and thermal stability. The molecular interactions involve hydrogen bonding and π-π stacking between the aromatic rings and the polymer chains .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diphenylterephthalamide: Similar structure but with phenyl groups instead of phenethyl groups.

    N,N’-Dibutylterephthalamide: Contains butyl groups instead of phenethyl groups.

    N,N’-Dimethylterephthalamide: Contains methyl groups instead of phenethyl groups.

Uniqueness

N,N’-Diphenethyl-terephthalamide is unique due to the presence of phenethyl groups, which provide specific steric and electronic properties that influence its reactivity and interactions with other molecules. This makes it particularly effective as a β-nucleating agent in polymer science .

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

1-N,4-N-bis(2-phenylethyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C24H24N2O2/c27-23(25-17-15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)24(28)26-18-16-20-9-5-2-6-10-20/h1-14H,15-18H2,(H,25,27)(H,26,28)

InChI Key

VWAFRDYPCCQYFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.